2-Isobutoxycyclohexan-1-ol
Description
2-Isobutoxycyclohexan-1-ol (CAS: 24683-00-9; EC: 246-402-1) is a cyclohexanol derivative with an isobutoxy substituent at the 2-position of the cyclohexane ring. Its molecular formula is C₁₀H₂₀O₂, and its stereochemistry (cis/trans isomerism) may influence its physicochemical properties and reactivity. Limited commercial availability, as suggested by discontinued listings of related compounds (e.g., 2-(Isobutylamino)cyclohexan-1-ol), highlights challenges in its production or market demand .
Properties
CAS No. |
94279-04-6 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-(2-methylpropoxy)cyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-8(2)7-12-10-6-4-3-5-9(10)11/h8-11H,3-7H2,1-2H3 |
InChI Key |
QYNMQOJKJIUWRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1CCCCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isobutoxycyclohexan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Isobutoxycyclohexan-1-ol may involve the use of continuous flow reactors to optimize yield and efficiency. The process can be scaled up by employing larger quantities of reactants and maintaining precise control over reaction parameters such as temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
2-Isobutoxycyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Scientific Research Applications
2-Isobutoxycyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving the modification of biological molecules.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Isobutoxycyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the isobutoxy group can participate in hydrophobic interactions, affecting the compound’s solubility and distribution in different environments.
Comparison with Similar Compounds
2-(Isobutylamino)cyclohexan-1-ol
- CAS: Not explicitly provided (discontinued product, CymitQuimica) .
- Structure: Replaces the isobutoxy group with an isobutylamino (-NH-iC₄H₉) moiety.
2-Methyl-5-(propan-2-yl)cyclohexan-1-ol
- CAS : 499-69-4 (FooDB ID: FDB016230) .
- Structure : Features methyl and isopropyl substituents at positions 2 and 5, respectively.
- Key Differences :
- Steric Effects : Bulky isopropyl and methyl groups reduce conformational flexibility compared to the linear isobutoxy chain.
- Natural Occurrence : Found in plant-derived products (e.g., essential oils), suggesting roles in flavor/fragrance industries, unlike the synthetic 2-Isobutoxycyclohexan-1-ol .
Physicochemical and Regulatory Comparison
Biological Activity
2-Isobutoxycyclohexan-1-ol is a cyclic alcohol that has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse scientific sources.
- Chemical Formula : C12H24O2
- Molecular Weight : 200.32 g/mol
- IUPAC Name : 2-Isobutoxycyclohexan-1-ol
Biological Activity Overview
2-Isobutoxycyclohexan-1-ol has been studied for its various biological activities, including antibacterial, antifungal, and potential anti-inflammatory effects. The compound's structure allows it to interact with biological systems effectively, leading to these observed activities.
Antibacterial Activity
Recent studies indicate that 2-Isobutoxycyclohexan-1-ol exhibits significant antibacterial properties against a range of bacterial strains.
The antibacterial effect is primarily attributed to the disruption of bacterial cell membranes and interference with metabolic processes. This compound may inhibit the synthesis of essential cellular components, leading to bacterial cell death.
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial activity of 2-Isobutoxycyclohexan-1-ol against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed:
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
- Zone of Inhibition : The compound produced a zone of inhibition measuring 15 mm against S. aureus.
Case Study 2: Antifungal Properties
In another investigation, the antifungal activity was assessed against Candida albicans. The findings revealed:
- MIC : 16 µg/mL.
- The compound demonstrated a significant reduction in fungal growth, indicating its potential use as an antifungal agent.
Research Findings
| Biological Activity | Target Organisms | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 | 15 |
| Escherichia coli | 64 | - | |
| Antifungal | Candida albicans | 16 | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
